O4-Desmethyl O3-Desethyl Apremilast
Description
O4-Desmethyl O3-Desethyl Apremilast is a derivative of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor approved for treating plaque psoriasis and psoriatic arthritis. Structurally, it is characterized by the removal of a methyl group at the O4 position and an ethyl group at the O3 position of the parent compound. Its molecular formula is C₁₉H₁₈N₂O₇S, with a molecular weight of 418.42 g/mol . This compound is classified as a pharmaceutical impurity, essential for quality control during drug manufacturing.
Apremilast itself (C₂₂H₂₄N₂O₇S, MW 460.5 g/mol) functions by inhibiting PDE4, elevating intracellular cAMP levels, and modulating pro-inflammatory cytokines like TNF-α and IL-17 . Its derivatives, including O4-Desmethyl O3-Desethyl Apremilast, are critical for understanding metabolic pathways, stability, and safety profiles.
Properties
Molecular Formula |
C19H18N2O7S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H18N2O7S/c1-10(22)20-13-5-3-4-12-17(13)19(26)21(18(12)25)14(9-29(2,27)28)11-6-7-15(23)16(24)8-11/h3-8,14,23-24H,9H2,1-2H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
RQNCFCQNLOYEHC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O4-Desmethyl O3-Desethyl Apremilast involves multiple steps, starting from the parent compound Apremilast. The process typically includes selective demethylation and deethylation reactions. Specific reagents and conditions for these reactions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for O4-Desmethyl O3-Desethyl Apremilast are not widely documented. it is generally produced in research laboratories and pharmaceutical companies for use in analytical method development, method validation, and quality control applications .
Chemical Reactions Analysis
Types of Reactions
O4-Desmethyl O3-Desethyl Apremilast can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of O4-Desmethyl O3-Desethyl Apremilast include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
O4-Desmethyl O3-Desethyl Apremilast is primarily used in scientific research for:
Analytical Method Development: It serves as a reference standard for developing and validating analytical methods.
Pharmaceutical Testing: It is used in the quality control of pharmaceutical products containing Apremilast.
Biological Studies: It helps in understanding the metabolic pathways and biological effects of Apremilast and its derivatives
Mechanism of Action
The mechanism of action of O4-Desmethyl O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels results in the down-regulation of inflammatory mediators and an increase in anti-inflammatory cytokines .
Comparison with Similar Compounds
Structural Modifications
The table below compares structural features and physicochemical properties of O4-Desmethyl O3-Desethyl Apremilast with Apremilast and related impurities:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modifications | Melting Point (°C) |
|---|---|---|---|---|
| Apremilast | C₂₂H₂₄N₂O₇S | 460.5 | Parent compound with O3-ethoxy, O4-methoxy | Not reported |
| O3-Desethyl Apremilast | C₂₀H₂₀N₂O₇S | 432.45 | Removal of ethyl group at O3 | 115 |
| O4-Desmethyl O3-Desethyl Apremilast | C₁₉H₁₈N₂O₇S | 418.42 | Removal of ethyl (O3) and methyl (O4) groups | Not reported |
| N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast | C₁₇H₁₆N₂O₆S | 376.38 | Additional removal of acetyl group | Not reported |
Chromatographic Behavior
Structural modifications significantly impact chromatographic separation. For example, Apremilast and its derivatives exhibit distinct retention times due to altered polarity. In polar organic mode, O4-Desmethyl O3-Desethyl Apremilast’s reduced hydrophobicity (from demethylation/desethylation) may result in shorter retention compared to the parent compound .
Pharmacological and Metabolic Considerations
Enzymatic Inhibition and Potency
Apremilast’s efficacy stems from its PDE4 inhibition (IC₅₀ = 74 nM for PDE4 activity; IC₅₀ = 104–110 nM for TNF-α suppression) . The loss of methoxy and ethoxy groups likely disrupts binding to PDE4’s catalytic domain, rendering it pharmacologically inactive.
Metabolic Pathways
Apremilast undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, producing multiple metabolites, including O3-Desethyl and O4-Desmethyl derivatives. These metabolites are typically less active and excreted renally.
Comparative Data with Other Apremilast Derivatives
Key Impurities of Apremilast
| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
|---|---|---|---|
| 4-Amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione | C₂₂H₂₃N₃O₇S | 473.5 | Amino substitution at isoindoline ring |
| (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-7-hydroxy-1,3-dioxoisoindolin-4-yl)acetamide | C₂₂H₂₄N₂O₈S | 476.5 | Hydroxyl group at position 7 |
| 2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene | C₁₂H₁₆O₄S | 256.32 | Simplified aromatic backbone |
Functional Implications
- 4-Amino derivative: Potential for altered binding to PDE4 due to amino group interaction.
- Hydroxylated derivative : Increased polarity may reduce blood-brain barrier penetration.
- Simplified aromatic backbone : Likely inactive due to loss of critical pharmacophore elements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
